molecular formula C21H20F3NO3 B1327330 2'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone CAS No. 898781-08-3

2'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone

Cat. No.: B1327330
CAS No.: 898781-08-3
M. Wt: 391.4 g/mol
InChI Key: HBVPLENRDDROPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone is a benzophenone derivative featuring a 1,4-dioxa-8-azaspiro[4.5]decane moiety and trifluorinated aromatic substituents. This compound has garnered attention in medicinal chemistry and materials science due to its unique spirocyclic structure and fluorinated aromatic system, which enhance metabolic stability and binding affinity in biological targets . The trifluoromethyl and trifluoroaryl groups are known to influence lipophilicity, electronic properties, and bioavailability, making this compound a valuable scaffold for drug discovery and functional materials .

Properties

IUPAC Name

[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3NO3/c22-17-11-15(12-18(23)19(17)24)20(26)16-4-2-1-3-14(16)13-25-7-5-21(6-8-25)27-9-10-28-21/h1-4,11-12H,5-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVPLENRDDROPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=C(C(=C4)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643789
Record name {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-08-3
Record name {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, often in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives of the benzophenone moiety.

    Substitution: Amino or thio-substituted benzophenone derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The spirocyclic structure and trifluoromethyl groups are known to enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with enhanced thermal and chemical resistance. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 2’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic nitrogen can form hydrogen bonds or ionic interactions with biological macromolecules, while the trifluoromethyl groups can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Key Observations :

  • Bromine substitution introduces halogen bonding capabilities, which are absent in fluorine-substituted analogs .
  • The spirocyclic moiety consistently contributes to metabolic stability across all analogs by reducing oxidative degradation .

Key Differences :

  • Trifluorination demands harsher conditions (e.g., high-temperature fluorinating agents) compared to mono-fluorination .
  • Bromine Substitution is more straightforward but introduces steric challenges in downstream functionalization .

Structural-Activity Relationship (SAR) Insights :

  • Fluorine Position : 3,4,5-Trifluoro substitution optimizes steric and electronic complementarity in enzyme active sites .
  • Spirocyclic Linker : The 1,4-dioxa-8-azaspiro[4.5]decane group enhances conformational restriction, improving target selectivity over flexible analogs .

Biological Activity

The compound 2'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone (CAS Number: 898781-08-3) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H20F3NO3
  • Molecular Weight : 393.39 g/mol
  • Chemical Structure : The compound features a trifluoromethyl group and a dioxaspiro structure that may enhance its lipophilicity and receptor binding capabilities.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its interactions with sigma receptors and potential anticancer properties.

Sigma Receptor Interaction

Research indicates that derivatives of the 1,4-dioxa-8-azaspiro[4.5]decane structure exhibit significant affinity for sigma receptors. For instance:

  • A related compound demonstrated high affinity (K(i) = 5.4 nM) for sigma-1 receptors, suggesting that similar structures may also interact effectively with these receptors .
  • Sigma receptors are implicated in various neurological processes and have been studied for their role in cancer biology.

Anticancer Properties

Preliminary studies suggest that compounds with similar scaffolds may possess anticancer properties:

  • In vivo studies using mouse tumor xenograft models showed significant accumulation in human carcinoma and melanoma tissues when radiolabeled derivatives were administered . This accumulation suggests potential utility in targeted cancer therapies.

Case Studies

Several case studies have highlighted the biological relevance of compounds related to this compound:

  • Study on Tumor Imaging :
    • A study utilized a radiotracer derived from the dioxaspiro structure to visualize tumors using positron emission tomography (PET). The results indicated specific binding to sigma receptors in tumor tissues, which could be leveraged for imaging and therapeutic targeting .
  • In Vitro Assays :
    • In vitro assays have shown that compounds with similar structures can inhibit cell proliferation in cancer cell lines through sigma receptor modulation. This suggests a mechanism where sigma receptor antagonism may lead to reduced tumor growth .

Data Table: Biological Activity Summary

Biological ActivityMechanismReference
Sigma Receptor BindingHigh affinity for σ1 receptors
Anticancer ActivityInhibition of cell proliferation
Tumor Imaging PotentialAccumulation in tumor tissues via PET

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.